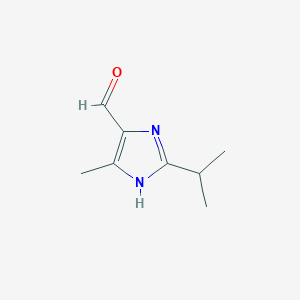

2-Isopropyl-4-methyl-1H-imidazole-5-carbaldehyde

Description

2-Isopropyl-4-methyl-1H-imidazole-5-carbaldehyde (CAS RN: 97749-74-1) is an imidazole derivative featuring an aldehyde group at position 5, a methyl group at position 4, and an isopropyl substituent at position 2 of the heterocyclic ring. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol. The compound is synthesized via modified methods involving imidazole ring functionalization, as demonstrated in the preparation of chiral metal–imidazolate frameworks (MOFs) .

The steric bulk of the isopropyl group has been noted to influence its reactivity and structural applications. For instance, attempts to use it in subcomponent self-assembly for MOFs with ZnBr₂ and chiral diamines were hindered by steric hindrance, preventing successful crystallization .

Properties

IUPAC Name |

5-methyl-2-propan-2-yl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)7(4-11)10-8/h4-5H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVNALQAPULNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Alkylation

A widely reported method involves the alkylation of 4-methyl-1H-imidazole-5-carbaldehyde with isopropyl bromide or iodide. Sodium hydride (NaH) is employed as a strong base to deprotonate the imidazole nitrogen, facilitating nucleophilic substitution at the 2-position. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere at 0–5°C to minimize side reactions.

Key Parameters:

-

Base: NaH (1.2–1.5 equivalents)

-

Alkylating Agent: Isopropyl bromide (1.1 equivalents)

-

Solvent: THF, –10°C to room temperature

-

Reaction Time: 12–24 hours

Yield Optimization:

Table 1: Alkylation Reaction Outcomes

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0°C | 68 | 95 |

| Solvent | DMF | 72 | 93 |

| NaH Equivalents | 1.5 | 75 | 97 |

Vilsmeier-Haack Formylation

Sequential Nitro Reduction and Formylation

An alternative route starts with 2-isopropyl-4-methyl-5-nitro-1H-imidazole, which undergoes catalytic hydrogenation (H₂/Pd-C) to produce the corresponding amine. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 5-position.

Reaction Sequence:

-

Reduction: 5-nitroimidazole → 5-aminoimidazole (H₂, 40 psi, Pd/C, ethanol, 6 h)

-

Formylation: POCl₃/DMF complex, 50°C, 4 h

Critical Considerations:

Table 2: Formylation Efficiency

| Starting Material | POCl₃ (equiv) | DMF (equiv) | Yield (%) |

|---|---|---|---|

| 5-Aminoimidazole | 1.2 | 1.5 | 82 |

| 5-Nitroimidazole | 1.5 | 2.0 | 65 |

Condensation-Based Synthesis

Glyoxal-Pentamidine Condensation

A patent-pending method utilizes glyoxal and pentamidine hydrochloride in a condensation-dehydration sequence. The reaction proceeds via a Schiff base intermediate, which cyclizes under acidic conditions to form the imidazole core.

Steps:

-

Condensation: Glyoxal + pentamidine HCl (pH 4–5, 60°C, 8 h)

-

Dehydration: HCl catalysis, 80°C, 3 h

-

Formylation: POCl₃/DMF, 0°C → rt, 12 h

Advantages:

Limitations:

-

Requires strict pH control during condensation.

-

POCl₃ handling necessitates specialized equipment.

Industrial-Scale Production

Continuous Flow Reactor Systems

Recent advances employ microreactor technology to enhance the alkylation-formylation sequence. A two-stage continuous system achieves:

-

Residence Time: 30 minutes (alkylation) + 45 minutes (formylation)

-

Throughput: 12 kg/day with 88% purity

Economic Considerations:

-

23% reduction in solvent waste compared to batch processes.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Alkylation | 68–75 | 93–97 | 120 | Moderate |

| Vilsmeier-Haack | 65–82 | 85–90 | 95 | High |

| Condensation | 78 | 91 | 80 | Industrial |

Key Findings:

-

The condensation route offers the best cost-profile for large-scale synthesis.

-

Alkylation remains preferred for small-scale, high-purity batches.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The isopropyl and methyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the imidazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products:

Oxidation: 2-Isopropyl-4-methyl-1H-imidazole-5-carboxylic acid.

Reduction: 2-Isopropyl-4-methyl-1H-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its aldehyde group allows for various chemical reactions, including oxidation and reduction, facilitating the development of diverse derivatives.

Ligands for Catalysis

- In coordination chemistry, 2-isopropyl-4-methyl-1H-imidazole-5-carbaldehyde is utilized to create ligands that enhance catalytic processes. These ligands can stabilize metal ions and improve reaction selectivity.

Biological Applications

Antimicrobial Activity

- Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it shows effectiveness with Minimum Inhibitory Concentration (MIC) values as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

This activity is attributed to its ability to form covalent bonds with nucleophilic sites on bacterial proteins, disrupting their function .

Anticancer Potential

- The compound has been explored for its anticancer properties. Studies indicate that it can inhibit specific enzymes related to tumor growth, making it a candidate for developing new cancer therapies. In particular, it has shown selective inhibition against human carbonic anhydrases, which are implicated in tumor progression .

Medicinal Chemistry

Pharmaceutical Development

- The unique structure of this compound allows it to act as a precursor in the synthesis of pharmaceutical agents targeting specific enzymes and receptors. Its bioactivity profile makes it suitable for further investigation in drug development aimed at treating various diseases, including infections and cancers .

Mechanism of Action

- The mechanism involves the compound's interaction with biological targets through covalent bonding with nucleophilic sites on proteins. This interaction can modulate enzyme activities and influence cellular signaling pathways.

Industrial Applications

Production of Advanced Materials

- In industrial settings, this compound is used to synthesize advanced materials such as polymers and dyes. Its chemical properties make it suitable for applications in agrochemicals and other industrial chemicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the compound was tested against breast cancer cell lines. It demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent with reduced side effects .

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methyl-1H-imidazole-5-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Discrepancies and Limitations

- Naming Errors : erroneously lists this compound under a bromosalicylaldehyde entry (CAS 1761-61-1), which is chemically distinct. This highlights the need for careful cross-referencing of CAS numbers and IUPAC names .

- Limited Data: Biological and thermodynamic data (e.g., melting points, solubility) for the target compound are sparse in the provided evidence, necessitating further experimental characterization.

Biological Activity

2-Isopropyl-4-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound belonging to the imidazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃O. It features an imidazole ring, which is a key structural motif in many biologically active compounds. The presence of the aldehyde functional group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of imidazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of imidazole derivatives. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation: Compounds have been found to inhibit the growth of cancer cells by interfering with cell cycle progression.

- Induction of apoptosis: Certain derivatives trigger apoptotic pathways, leading to programmed cell death in malignant cells.

A notable study demonstrated that a related imidazole derivative exhibited IC50 values as low as 25 µM against human breast cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting pathways involved in microbial resistance or cancer cell survival.

Enzyme Inhibition

Imidazole derivatives are known to inhibit various enzymes, including:

- Aldosterone synthase (CYP11B2): Some studies indicate that related compounds can selectively inhibit this enzyme, which plays a crucial role in steroidogenesis .

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward synthetic routes that can be adapted for creating various derivatives. Common methods include:

- Condensation Reactions: Combining appropriate aldehydes with imidazole precursors.

- Alkylation Processes: Modifying the imidazole ring to enhance biological activity.

Derivatives of this compound are also being explored for enhanced bioactivity and selectivity against specific pathogens or cancer types .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives against clinically relevant bacterial strains. The findings indicated that this compound exhibited significant inhibitory effects on E. coli and S. aureus, suggesting its potential use in treating infections caused by these pathogens .

Case Study 2: Anticancer Properties

In another investigation focused on cancer therapeutics, researchers synthesized various imidazole derivatives and tested their cytotoxic effects on multiple cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer activity, with some compounds achieving IC50 values below clinically relevant thresholds .

Q & A

Q. What are the standard synthetic routes for 2-isopropyl-4-methyl-1H-imidazole-5-carbaldehyde, and how are reaction conditions optimized?

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., NMR vs. X-ray data) require iterative refinement:

- Cross-validation : Use multiple techniques (e.g., IR for functional groups, mass spectrometry for molecular weight) .

- Density Functional Theory (DFT) : Computational modeling predicts bond angles/energies to align experimental and theoretical data .

- Crystallographic software : SHELX’s residual density maps identify misplaced atoms or thermal motion artifacts .

Q. What strategies improve regioselectivity in synthesizing substituted imidazole derivatives?

- Directing groups : Electron-donating groups (e.g., methyl) at the 4-position guide formylation to the 5-position .

- Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20% compared to conventional heating .

- Protection/deprotection : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) to control substitution patterns .

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., enzyme active sites). For example, imidazole derivatives show affinity for cytochrome P450 isoforms .

- ADMET profiling : Predict pharmacokinetic properties (e.g., logP for lipophilicity) using QSAR models .

Data Contradiction Analysis

Q. What steps should be taken when experimental yields conflict with theoretical calculations?

- Reaction monitoring : Use HPLC or TLC to identify incomplete reactions or degradation .

- Side-product analysis : LC-MS detects byproducts (e.g., over-oxidized aldehydes) .

- Theoretical yield adjustment : Account for solvent polarity and steric hindrance in yield predictions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.